molecular formula C15H20N6O2 B2928988 1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034582-40-4

1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2928988
CAS RN: 2034582-40-4
M. Wt: 316.365
InChI Key: RPJKKFVPGHYLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modification

The compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been involved in the synthesis of new pyridazinones, pyrazolines, and other pyridine derivatives, demonstrating the compound's versatility in organic synthesis (Sayed et al., 2002). Its reactivity has been exploited to transform the pyrido[1,2-a]pyrazine ring system into various imidazo[1,2-a]pyridines and diazaaceanthrylenes, highlighting its utility in creating structurally diverse molecular frameworks (Kolar et al., 1996).

Antimicrobial and Antioxidant Applications

Some derivatives synthesized from this compound exhibit significant antimicrobial and antioxidant activities. Research has shown that cyclization of related structures into oxadiazole and pyrazoline frameworks can result in compounds with enhanced biological activities, including antimicrobial efficacy (Salimon et al., 2011). This suggests the potential for derivatives of "1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone" to contribute to the development of new antimicrobial agents.

Molecular Docking and Screening for Biological Activity

Derivatives have also been subjected to molecular docking studies, targeting specific proteins to evaluate their potential as therapeutic agents. This includes the exploration of their binding efficiencies to enzyme active sites, thereby assessing their potential as inhibitors for various biological pathways (Flefel et al., 2018). These studies are crucial for drug discovery and development, indicating how modifications of the compound can influence its biological activity and therapeutic potential.

properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-19(2)13-4-5-14(18-17-13)23-12-6-9-20(10-12)15(22)11-21-8-3-7-16-21/h3-5,7-8,12H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKKFVPGHYLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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